CD9 is classified under the tetraspanin family due to its structural features, which include four hydrophobic domains that span the cellular membrane. It was initially identified as a surface protein in non-T acute lymphoblastic leukemia cells and developing B-lymphocytes. The gene encoding CD9 is located on chromosome 1 in humans and is known to be involved in various cellular interactions and signaling pathways .
The synthesis of CD9 can be achieved through recombinant DNA technology. The gene encoding CD9 is cloned into an expression vector, which is then transfected into suitable host cells (e.g., HEK293 or CHO cells). Following transfection, the cells are cultured under conditions that promote protein expression. The expressed CD9 protein can be purified using affinity chromatography techniques, often utilizing antibodies specific to CD9 for isolation.
In recent studies, advanced techniques such as surface plasmon resonance (SPR) have been employed to analyze the binding kinetics of CD9 with various ligands. This allows for detailed characterization of its interactions at the molecular level .
The molecular structure of CD9 consists of four transmembrane helices connected by short extracellular loops and longer cytoplasmic tails. The extracellular domains are crucial for mediating interactions with other proteins, including integrins and other tetraspanins. The predicted molecular weight of CD9 is approximately 24 kDa, although glycosylation can affect its apparent size on SDS-PAGE .
CD9 participates in several biochemical reactions primarily related to cell signaling and adhesion. It forms complexes with integrins, influencing their affinity for ligands and thus playing a role in cell migration and adhesion processes. Additionally, CD9 has been shown to interact with other tetraspanins like CD81 and CD151, forming tetraspanin-enriched microdomains that are essential for various cellular functions.
Studies have demonstrated that the binding of CD9 to integrins can enhance cell adhesion to extracellular matrix components, which is critical during immune responses and tissue repair .
The mechanism of action of CD9 involves its role as a facilitator in cell signaling pathways. Upon ligand binding, CD9 undergoes conformational changes that promote the clustering of tetraspanins and integrins at the cell membrane. This clustering enhances signal transduction through integrin activation, leading to downstream effects such as cytoskeletal rearrangement and altered gene expression.
Research indicates that CD9 may also modulate immune responses by influencing T cell activation and proliferation through its interactions with accessory molecules on antigen-presenting cells .
CD9 is stable under physiological conditions but may undergo post-translational modifications such as glycosylation, which can affect its function and interactions with other proteins. Its interaction with antibodies has been exploited for diagnostic purposes in various diseases .
CD9 has significant applications in immunology and cancer research:
The human CD9 gene (Gene ID: 928) is located on chromosome 12p13.31, spanning approximately 38.3 kilobases. It comprises 8 exons and 7 introns, with the coding sequence initiating in exon 2. The promoter region lacks TATA and CAAT boxes but contains multiple cis-regulatory elements, including Sp1 transcription factor binding sites and a consensus sequence for the zinc-finger protein EGR-1 (Early Growth Response-1), which modulates basal expression [4] [6]. The 5′-untranslated region (UTR) includes a CpG island, suggesting epigenetic regulation potential [4].
Evolutionarily, CD9 is highly conserved across vertebrates. The mouse Cd9 gene shares ~80% coding sequence homology with human CD9, while teleost fish (e.g., Japanese flounder, Paralichthys olivaceus) express orthologs (PoCD9.1 and PoCD9.3) with 60–70% amino acid identity to human CD9 [7]. These homologs retain characteristic tetraspanin structural motifs and participate in immune responses against bacterial pathogens, underscoring functional conservation [7].
Table 1: Genomic Features of CD9 Across Species
Species | Chromosomal Location | Exon Count | Gene Length (kb) | Conservation vs. Human |
---|---|---|---|---|
Human (Homo sapiens) | 12p13.31 | 8 | 38.3 | 100% |
Mouse (Mus musculus) | 6F3 | 8 | ~35.5 | ~80% (amino acid) |
Rat (Rattus norvegicus) | 1q21 | 8 | ~20.0 | ~79% (amino acid) |
Japanese flounder (Paralichthys olivaceus) | N/A | Not specified | Not specified | 60–70% (amino acid) |
CD9 belongs to the transmembrane 4 superfamily (tetraspanins), characterized by four hydrophobic transmembrane domains (TM1–TM4) that delimit two extracellular loops (small/EC1 and large/EC2) and short cytoplasmic termini. The large extracellular loop (LEL) of CD9 (residues 113–195) contains a conserved CCG motif and two disulfide bonds (Cys152-Cys181 and Cys153-Cys167) that stabilize a rigid mushroom-like structure [3] [9]. Compared to other tetraspanins:
The transmembrane domain arrangement forms a reversed cone-like architecture with a central cavity. This geometry induces negative membrane curvature, facilitating CD9 localization in regions like microvilli and exosomes [3]. Molecular dynamics simulations reveal conformational flexibility in CD9’s LEL, transitioning between "closed" (SEL-associated) and "open" states, potentially regulating partner protein access [3].
Table 2: Structural Motifs in Key Tetraspanins
Feature | CD9 | CD81 | CD63 |
---|---|---|---|
Disulfide Bonds (LEL) | 2 (Cys152-Cys181, Cys153-Cys167) | 2 (Cys156-Cys190, Cys157-Cys179) | 3 |
N-Glycosylation Site | Asn157 (SEL) | Asn163 (LEL) | Asn130 (LEL) |
Cholesterol-Binding Residue | Absent (Gly210) | Present (Glu219) | Absent |
Cytoplasmic Tail Length | Short (3–4 residues) | Short (17 residues) | Long (38 residues) |
CD9 undergoes two critical post-translational modifications:
CD9 serves as a central organizer of TEMs—dynamic membrane platforms concentrating receptors, signaling proteins, and adhesion molecules. Assembly involves:
TEMs function as "molecular facilitators": CD9 clustering alters membrane topology, creating curvature-sensitive zones for vesicle budding (e.g., exosomes) and signal transduction [3] [7]. In Japanese flounder, PoCD9.1/9.3 enrich TEMs with immune receptors (e.g., MHC-II), enhancing bacterial clearance during Edwardsiella piscicida infection [7].
Table 3: Key Molecular Partners of CD9 in TEMs
Partner Protein | Interaction Domain | Functional Consequence | Biological Role |
---|---|---|---|
Integrin α3β1 | LEL and TM domains | Strengthens adhesion complexes | Suppresses tumor metastasis |
EWI-2 | TM3 domain | Regulates CD9 clustering and membrane curvature | Modulates sperm-egg fusion |
CD63 | TM domains | Forms αIIbβ3-CD9-CD63 platelet complex | Platelet activation & aggregation |
ADAM17 | LEL domain | Activates EGFR ligands via ectodomain shedding | Cancer cell invasiveness |
Alternative splicing generates tissue-specific CD9 isoforms:
CD9 expression is ubiquitous but highest in:
Table 4: CD9 Isoforms and Tissue Distribution
Isoform | Structural Features | Expression Profile | Functional Implications |
---|---|---|---|
Canonical (Isoform 1) | 4 TM domains, 227 residues | Ubiquitous (esophagus, prostate, immune cells) | Suppresses cell motility |
Isoform 2 | Truncated N-terminus, 4 TM domains | Reproductive tissues | Role in sperm-egg fusion unknown |
Rat mRNA-C | 5 TM domains, extended N-terminus | Brain, liver, kidney | Altered adhesion/migration? |
PoCD9.3 (Flounder) | Divergent LEL sequence (70.61% identity to PoCD9.1) | Spleen, head kidney | Enhanced intracellular pathogen defense |
Compound Names Mentioned: CD9 antigen, Tetraspanin-29, TSPAN29, MIC3, MRP-1, BTCC-1, DRAP-27
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